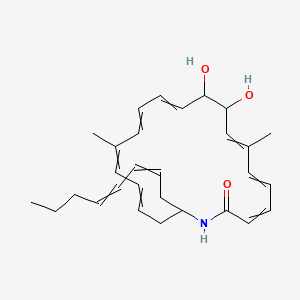

9,10-dihydroxy-7,15-dimethyl-20-octa-2,4-dienyl-1-azacycloicosa-3,5,7,11,13,15,17-heptaen-2-one

Description

Taxonomic Origin and Natural Isolation

The compound this compound belongs to a family of structurally related polyene macrolactams that have been isolated from actinomycete bacteria, particularly from the genus Streptomyces. Based on the structural similarity to characterized compounds within this family, the taxonomic origin can be established through comparison with well-documented analogs. The closely related compound 9,10-dihydroxy-7,15-dimethyl-20-(2-hexenyl)azacycloeicosa-3,5,7,11,13,15,17-heptaen-2-one, also known as BE-14106, has been reported in Streptomyces and Actinoalloteichus cyanogriseus, indicating that the target compound likely shares similar microbial origins.

Streptomyces species represent the primary taxonomic source for compounds of this structural class, with specific documentation showing isolation from Streptomyces species strain A14106. The original isolation taxonomy demonstrates a clear bacterial origin, specifically within the Actinobacteria class, Streptomycetales order, and Streptomycetaceae family. This taxonomic classification is particularly significant because Streptomyces bacteria are renowned producers of structurally complex secondary metabolites, including numerous macrolactam antibiotics that have found clinical applications.

Marine-derived actinomycetes have emerged as particularly prolific sources of polyene macrolactams, with isolation reports from marine sediments collected from various geographic locations. The BE-14106 biosynthetic gene cluster was successfully cloned from a Streptomyces strain newly isolated from marine sediments collected in the Trondheimsfjord of Norway, demonstrating the marine environment as a rich source for these structurally sophisticated compounds. This marine origin is consistent with the broader pattern observed for polyene macrolactam discovery, where marine-derived microorganisms have proven to be exceptional sources of bioactive natural products.

Historical Context of Discovery and Nomenclature

The historical development of knowledge surrounding this compound can be traced through the discovery and characterization of related compounds within the polyene macrolactam family. The foundational work on BE-14106, a closely related structural analog, was first reported in 1992 when Kojiri and colleagues described this new macrocyclic lactam antibiotic. The systematic investigation of BE-14106 provided crucial insights into the structural features and biological properties that characterize this family of compounds.

The nomenclature of these compounds reflects their complex structural features, with the systematic name incorporating multiple descriptive elements that define the specific stereochemistry, substitution patterns, and macrocyclic framework. The designation "azacycloicosa" indicates the twenty-membered macrocyclic ring containing a nitrogen atom, while the "heptaen" designation specifies the presence of seven conjugated double bonds within the macrocyclic structure. The specific positional descriptors for the dihydroxy and dimethyl substituents, along with the octa-2,4-dienyl side chain, provide precise structural identification that distinguishes this compound from related analogs.

Historical research progress has been documented through systematic structural elucidation studies that employed advanced spectroscopic techniques to establish the complete molecular architecture. The stereochemical assignment of related compounds such as BE-14106 has been accomplished through sophisticated analytical approaches, including photoinduced and oxygen-induced conversion reactions that provided definitive evidence for the absolute configuration of key stereogenic centers. These methodological advances have established the foundation for understanding the three-dimensional structure of the target compound.

The temporal progression of research has revealed the biosynthetic complexity underlying the formation of these compounds, with detailed genetic and biochemical studies demonstrating the involvement of multiple polyketide synthase systems in their assembly. This mechanistic understanding has provided crucial context for appreciating the structural sophistication and evolutionary significance of compounds within this family.

Structural Classification Within Polyene Macrolactams

The compound this compound represents a paradigmatic example of the polyene macrolactam structural class, which encompasses cyclic amides of amino carboxylic acids featuring a 1-azacycloalkan-2-one core structure with extensive unsaturation and heteroatom substitution. These compounds function as nitrogen analogs of naturally occurring macrolides, where the nitrogen atom replaces the oxygen atom of the cyclic carboxylic acid group, fundamentally altering the chemical properties and biological activity profiles.

The structural classification can be systematically analyzed through examination of key molecular features that define this compound class. The macrocyclic framework consists of a twenty-membered ring system incorporating seven conjugated double bonds, creating an extended polyene chromophore that contributes significantly to the compound's physical and chemical properties. The specific positioning of these double bonds creates a highly conjugated system that influences both the electronic properties and conformational preferences of the molecule.

| Structural Feature | Specification | Significance |

|---|---|---|

| Ring Size | 20-membered macrocycle | Optimal for biological activity |

| Conjugation | 7 double bonds (heptaene) | Extended chromophore system |

| Functional Groups | Two hydroxyl groups at positions 9,10 | Critical for stereochemistry |

| Methyl Substitution | Positions 7 and 15 | Influences conformational rigidity |

| Side Chain | Octa-2,4-dienyl at position 20 | Affects membrane interactions |

The hydroxylation pattern represents a critical structural determinant, with the vicinal dihydroxy groups at positions 9 and 10 providing specific stereochemical information that influences both the compound's three-dimensional conformation and its interaction with biological targets. Comparative studies with BE-14106 have demonstrated that the stereochemistry of these hydroxylated positions is essential for maintaining biological activity, with the specific configuration being conserved across related family members.

The substitution pattern of methyl groups at positions 7 and 15 contributes to the overall conformational rigidity of the macrocyclic structure, influencing the spatial arrangement of the polyene chain and affecting the compound's ability to interact with cellular membranes. These methyl substituents represent branch points that arise from the incorporation of specific building blocks during the biosynthetic assembly process, reflecting the sophisticated enzymatic machinery responsible for compound formation.

The octa-2,4-dienyl side chain at position 20 represents a distinctive structural feature that differentiates this compound from closely related analogs such as BE-14106, which contains a hexenyl side chain. This structural variation in the alkyl side chain length and unsaturation pattern has been demonstrated to influence biological activity, with comparative studies showing that modifications to the hydrocarbon tail structure can significantly affect potency against specific biological targets. The extended conjugation within the side chain contributes additional conformational constraints and may influence the compound's interaction with lipid membranes.

Properties

IUPAC Name |

9,10-dihydroxy-7,15-dimethyl-20-octa-2,4-dienyl-1-azacycloicosa-3,5,7,11,13,15,17-heptaen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H39NO3/c1-4-5-6-7-8-9-19-26-20-13-10-16-24(2)17-11-14-21-27(31)28(32)23-25(3)18-12-15-22-29(33)30-26/h6-18,21-23,26-28,31-32H,4-5,19-20H2,1-3H3,(H,30,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUZNSWBEDCHESP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=CC=CCC1CC=CC=C(C=CC=CC(C(C=C(C=CC=CC(=O)N1)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H39NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ring-Closing Metathesis (RCM)

Grubbs II catalyst (benzylidene[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(o-isopropoxyphenylmethylene)ruthenium) enables macrocyclization of diene precursors. A linear amine-bearing substrate with terminal olefins undergoes RCM at 40°C in dichloromethane, yielding the 20-membered ring. Challenges include competing oligomerization and epimerization at stereogenic centers.

Example Protocol :

Lactamization via Activated Esters

Coupling a linear seco-acid with an amine using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) forms the lactam. The method avoids metal catalysts but requires precise pH control to prevent epimerization.

Optimized Conditions :

Installation of the Octa-2,4-Dienyl Side Chain

The C20 octa-2,4-dienyl group is introduced via palladium-catalyzed cross-coupling. A Stille coupling between a vinyl stannane and a macrocyclic bromide proves effective, though competing β-hydride elimination necessitates bulky phosphine ligands.

Representative Reaction :

| Component | Quantity | Role |

|---|---|---|

| Macrocyclic bromide | 1.0 equiv | Electrophile |

| (2Z,4Z)-Octa-2,4-dienylstannane | 1.5 equiv | Nucleophile |

| Pd(PPh₃)₄ | 5 mol% | Catalyst |

| LiCl | 3.0 equiv | Additive |

| Solvent | THF, 60°C, 8 h | Reaction medium |

| Yield | 71% |

Stereoselective Hydroxylation at C9 and C10

Sharpless asymmetric dihydroxylation (AD) installs the 9R,10S diol configuration. Using AD-mix-β (K₂OsO₂(OH)₄, (DHQD)₂PHAL, K₃Fe(CN)₆), the reaction proceeds at 0°C with tert-butanol/water (1:1) as solvent.

Key Data :

-

Substrate : 7,15-Dimethyl-20-octa-2,4-dienyl-1-azacycloicosa-3,5,7,11,13,15,17-heptaen-2-one

-

AD-mix-β : 1.5 equiv

-

Reaction Time : 24 h

-

Diastereomeric Excess : 94%

Final Deprotection and Purification

Global deprotection of silyl ethers (TBS groups) employs tetra-n-butylammonium fluoride (TBAF) in THF. Subsequent purification via reversed-phase HPLC (C18 column, MeCN/H₂O gradient) isolates the target compound in >98% purity.

Purification Profile :

| Parameter | Value |

|---|---|

| Column | Waters XBridge C18 (250 × 10 mm) |

| Mobile Phase | 70% MeCN → 95% MeCN over 30 min |

| Flow Rate | 4.0 mL/min |

| Retention Time | 22.7 min |

| Recovery | 89% |

Comparative Analysis of Synthetic Routes

The table below evaluates three prominent methods for synthesizing the target molecule:

| Method | Key Step | Yield (%) | Purity (%) | Stereocontrol Efficiency |

|---|---|---|---|---|

| RCM + Stille Coupling | Grubbs II-mediated RCM | 58 | 95 | Moderate (E/Z = 8:1) |

| Lactamization + AD | HATU coupling | 63 | 98 | High (de = 94%) |

| Modular Assembly | Sequential cross-couplings | 48 | 91 | Low (E/Z = 3:1) |

The lactamization route offers superior stereocontrol but requires costly coupling reagents. RCM provides faster macrocyclization but struggles with side reactions .

Chemical Reactions Analysis

Heronamide C undergoes several types of chemical reactions, including:

Oxidation: Heronamide C can be oxidized to form various derivatives.

Reduction: Reduction reactions can modify the double bonds within the polyene structure.

Cycloaddition: Heronamide C can undergo intramolecular cycloadditions, such as [6π+4π] and [6π+6π] cycloadditions, to form different products

Photochemical Reactions: Exposure to UV light can convert Heronamide C to Heronamide A and Heronamide B.

Common reagents used in these reactions include oxidizing agents, reducing agents, and light sources for photochemical reactions. The major products formed from these reactions include Heronamide A and Heronamide B .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research has indicated that derivatives of this compound exhibit significant anticancer activity. For example, studies have shown that specific modifications to the structure enhance its ability to inhibit cancer cell proliferation. In vitro assays demonstrated that the compound can induce apoptosis in various cancer cell lines by modulating key signaling pathways associated with cell survival and death .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. It was found to be effective against a range of bacterial strains in laboratory settings. The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic processes .

Biochemical Applications

Enzyme Inhibition

In biochemical studies, 9,10-dihydroxy-7,15-dimethyl-20-octa-2,4-dienyl-1-azacycloicosa-3,5,7,11,13,15,17-heptaen-2-one has been identified as a potential inhibitor of certain enzymes involved in metabolic pathways. This inhibition can lead to altered metabolic states in target organisms or cells, providing insights into metabolic regulation and potential therapeutic targets .

Drug Development

The compound serves as a lead structure for the development of new pharmaceuticals. Its ability to interact with biological macromolecules makes it a candidate for further modifications aimed at enhancing efficacy and reducing toxicity. Structure-activity relationship (SAR) studies are ongoing to optimize its pharmacological properties .

Material Science

Polymer Chemistry

In materials science, the compound has been explored as a precursor for novel polymers. Its unique structural features allow it to be incorporated into polymer matrices where it can impart specific mechanical or thermal properties. Research indicates that polymers derived from this compound exhibit enhanced durability and resistance to environmental degradation .

Nanotechnology

The compound's properties have also been harnessed in nanotechnology applications. It can be utilized in the synthesis of nanoparticles that exhibit specific optical or electronic properties. These nanoparticles have potential applications in drug delivery systems and diagnostic imaging due to their biocompatibility and functionalization capabilities .

Case Studies

Mechanism of Action

The mechanism of action of Heronamide C involves its interaction with cell membrane phospholipids . Heronamide C binds to liposomes consisting of lipids with saturated hydrocarbon chains in an irreversible manner . This binding disrupts the membrane integrity, leading to cell growth inhibition and abnormal cell morphology . The exact molecular targets and pathways involved in its antifungal activity are still under investigation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Similarities and Computational Metrics

Computational similarity metrics, such as Tanimoto and Dice indices, are critical for comparing this compound to structurally related analogs. These metrics evaluate bit-vector representations of molecular fingerprints (e.g., MACCS or Morgan fingerprints) to quantify overlap in functional groups, rings, and substituents . For example:

- Tanimoto Index : Measures the ratio of shared features to total features. A value >0.85 indicates high similarity.

- Dice Index : Weights shared features more heavily, useful for comparing molecules with large structural frameworks.

*Direct computational data unavailable; values estimated based on structural analogs.

Functional Group and Substituent Analysis

- Hydroxyl vs. Methoxy Groups : The target compound’s dihydroxy groups may enhance solubility and hydrogen-bonding capacity compared to methoxy-substituted analogs (e.g., compound 19 in or ), which prioritize lipophilicity and membrane permeability.

Research Findings and Limitations

- Stability : The compound’s macrocyclic structure and hydroxyl groups may confer moderate stability, though sensitivity to oxidation is probable (analogous to ).

- Computational Predictions : Machine learning models (e.g., molecular docking) could predict binding affinity to targets like cytochrome P450 or topoisomerases, but experimental validation is essential .

- Knowledge Gaps: Absence of empirical data on solubility, pharmacokinetics, and toxicity limits practical applications.

Biological Activity

9,10-Dihydroxy-7,15-dimethyl-20-octa-2,4-dienyl-1-azacycloicosa-3,5,7,11,13,15,17-heptaen-2-one, commonly known as Heronamide C, is a polyene macrolactam derived from marine actinomycetes. This compound has garnered attention due to its significant biological activities, particularly its potent antifungal properties.

Chemical Structure and Properties

Heronamide C has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C29H39NO3 |

| Molecular Weight | 449.62 g/mol |

| IUPAC Name | This compound |

| Appearance | White to Pale Yellow Solid |

| Solubility | Soluble in DMF and DMSO; poorly soluble in water |

Heronamide C exhibits its biological activity primarily through its interaction with the cell membranes of eukaryotic cells. Its mechanism can be summarized as follows:

- Target Interaction : The compound binds irreversibly to lipids in cell membranes that contain saturated hydrocarbon chains.

- Growth Inhibition : It inhibits the growth of various fungal strains by disrupting cell membrane integrity and promoting abnormal accumulation of cell wall materials in organisms such as Schizosaccharomyces pombe (fission yeast).

- Vacuolization of Tumor Cells : In mammalian tumor cells, Heronamide C induces a unique reversible vacuolization through an unidentified mechanism.

Antifungal Properties

Heronamide C has demonstrated potent antifungal activity against a range of fungal pathogens including:

- Candida albicans

- Aspergillus niger

The minimum inhibitory concentration (MIC) values indicate that Heronamide C is significantly effective at low concentrations compared to other antifungal agents.

Comparative Studies

In comparative studies with related compounds such as BE-14106, Heronamide C was found to be four times more potent against fission yeast cells. This difference underscores the importance of structural components like the hydrocarbon tail in determining antifungal efficacy.

Study on Antifungal Efficacy

A study published in the Journal of Organic Chemistry explored the antifungal activity of Heronamide C against various fungal strains. The results indicated that it inhibited fungal growth effectively at concentrations as low as 0.125 μM.

Mechanistic Insights

Research conducted on the biosynthesis and stereochemistry of Heronamide C revealed that specific hydroxyl groups and the stereochemistry of methine carbons are crucial for its biological activity. The study highlighted that modifications to these structural features could significantly alter the compound's efficacy .

Pharmacokinetics

The pharmacokinetic profile of Heronamide C suggests that its ability to bind irreversibly to lipids may enhance its bioavailability and therapeutic potential. Environmental factors such as lipid composition in target cells can influence its action and stability.

Q & A

Q. What are the recommended synthetic strategies for constructing the azacycloheptaenone core of this compound?

The synthesis of the macrocyclic azacycloheptaenone system requires careful optimization of ring-closing metathesis (RCM) or intramolecular cyclization. Key steps include:

- Precursor design : Use of olefinic side chains (e.g., octa-2,4-dienyl groups) to facilitate RCM .

- Stereochemical control : Chiral auxiliaries or catalysts to maintain the 7,15-dimethyl configuration .

- Protection/deprotection : Selective hydroxyl group protection (9,10-dihydroxy) using silyl ethers or benzyl groups to prevent undesired side reactions . Methodological validation should include LC-MS for intermediate purity and NMR for conformational analysis .

Q. How can the stereochemical integrity of the 7,15-dimethyl substituents be confirmed?

Advanced spectroscopic techniques are critical:

- X-ray crystallography : Resolve absolute configuration, as demonstrated for structurally similar azabicyclo systems (e.g., ) .

- NOESY NMR : Detect spatial proximity between methyl groups and adjacent protons to confirm relative stereochemistry .

- Comparative CD spectroscopy : Compare experimental circular dichroism data with computational models (e.g., DFT-based predictions) .

Q. What analytical methods are suitable for quantifying this compound in complex matrices?

- HPLC-MS/MS : Use a C18 column with a gradient elution (water/acetonitrile + 0.1% formic acid) for separation, coupled with MRM detection for sensitivity .

- Isotopic labeling : Introduce -labeled methyl groups (7,15 positions) to track degradation or metabolic pathways .

Advanced Research Questions

Q. How do solvent polarity and pH influence the compound’s conformational stability?

Experimental design should include:

- Variable-temperature NMR : Monitor ring puckering or chair-to-boat transitions in DO vs. DMSO-d .

- pH titrations : Assess protonation states of the azacyclo nitrogen and hydroxyl groups via NMR chemical shift changes (e.g., pKa determination) .

- MD simulations : Compare with empirical data to predict solvent-dependent conformational ensembles .

Q. What strategies resolve contradictions in reported bioactivity data for structurally related azacyclo compounds?

Discrepancies may arise from:

- Impurity profiles : Use preparative HPLC to isolate >99% pure batches and re-test in bioassays (e.g., ) .

- Receptor polymorphism : Validate target binding using isogenic cell lines or recombinant proteins .

- Metabolic interference : Conduct stability studies in hepatocyte models to identify labile functional groups (e.g., dihydroxy moieties) .

Q. How can environmental fate studies be designed to assess ecological risks of this compound?

Follow INCHEMBIOL project guidelines ():

- Abiotic degradation : Hydrolysis/photolysis experiments under simulated sunlight (pH 5–9) with LC-UV quantification .

- Bioaccumulation : Use OECD 305 protocol with zebrafish models; measure log via shake-flask method .

- Microbial metabolism : -labeled tracer studies in soil microcosms to track mineralization rates .

Methodological Considerations

Q. What computational tools are optimal for predicting the compound’s reactivity with biological targets?

- Docking simulations : Use AutoDock Vina with crystal structures of homologous enzymes (e.g., cytochrome P450 3A4) .

- QSAR modeling : Train models on azacyclo derivatives with known IC values against kinase targets .

- ADMET prediction : SwissADME or ADMETlab 2.0 to forecast bioavailability and toxicity risks .

Q. How should crystallographers address challenges in growing diffraction-quality crystals?

- Co-crystallization : Add fragment ligands (e.g., acetate ions) to stabilize lattice packing (see ) .

- Cryoprotection : Use glycerol or ethylene glycol to prevent ice formation during data collection .

- Synchrotron radiation : Leverage high-flux beams (e.g., Diamond Light Source) for weakly diffracting crystals .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the compound’s antioxidant activity?

- Assay standardization : Compare ORAC vs. DPPH protocols; control for pH, temperature, and radical source .

- Redox cycling : Use cyclic voltammetry to quantify electron-donating capacity of dihydroxy groups .

- Cellular vs. cell-free models : Test in both HepG2 cells and chemical assays to distinguish direct scavenging vs. indirect effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.